2-(4-氟-1H-吲哚-3-基)乙胺

描述

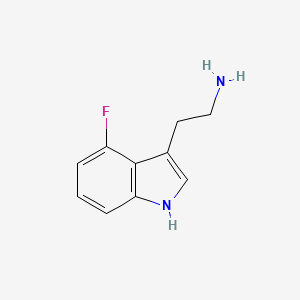

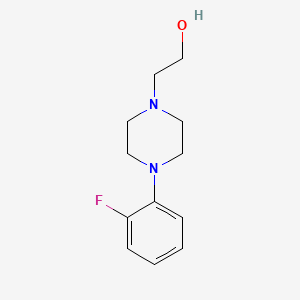

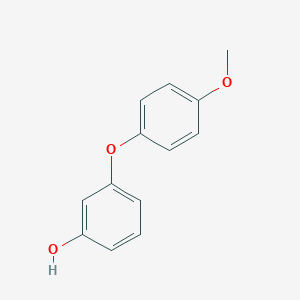

“2-(4-fluoro-1H-indol-3-yl)ethanamine” is a chemical compound with the molecular formula C10H11FN2 . It is also known by other names such as “3-(2-Aminoethyl)-4-fluoroindole” and "4-fluorotryptamine" . The molecular weight of this compound is 178.21 g/mol .

Molecular Structure Analysis

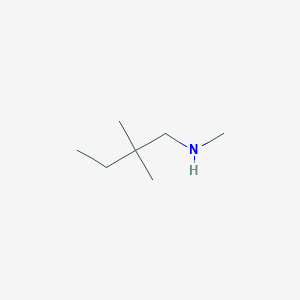

The molecular structure of “2-(4-fluoro-1H-indol-3-yl)ethanamine” consists of a fluoroindole ring attached to an ethanamine group . The InChI string representation of the molecule is “InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2” and the canonical SMILES representation is "C1=CC2=C(C(=C1)F)C(=CN2)CCN" .Physical And Chemical Properties Analysis

The compound “2-(4-fluoro-1H-indol-3-yl)ethanamine” has a molecular weight of 178.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 41.8 Ų .科学研究应用

抗菌和抗真菌特性

吲哚衍生物作为外排泵抑制剂

一项研究合成了各种 1‐(1H‐吲哚‐3‐基)乙胺衍生物,发现它们可有效抑制金黄色葡萄球菌 NorA 外排泵,这是对抗生素耐药性的重要靶标。尽管这些衍生物显示出适度的内在抗葡萄球菌活性,但它们显着恢复了环丙沙星对耐药菌株的抗菌活性。这表明它们在逆转细菌抗生素耐药性方面的潜在作用 (Héquet 等,2014)。

取代酰胺的抗菌活性

一项研究合成了 2-(1H-吲哚-3-基)乙胺的新型酰胺,并测试了它们的抗菌和抗真菌特性。一些化合物显示出与标准抗菌药物相当甚至更好的活性,突出了它们作为新型抗菌剂的潜力 (Pejchal 等,2015)。

新型席夫碱的抗真菌和抗菌作用

从 2-(1H-吲哚-3-基)乙胺衍生的席夫碱对一系列细菌和真菌物种表现出显着的抗菌活性。这表明它们在对抗微生物感染中具有潜在用途 (Rajeswari & Santhi, 2019)。

催化和合成应用

合成中的催化活性

含有 2-(1H-吲哚-3-基)乙胺的新型三核稀土金属酰胺配合物在醛和酮的氢膦酰化中表现出对 C-P 键形成的高催化活性。这突出了它们作为有机合成中催化剂的潜力,提供了一种制备 α-羟基膦酸酯的有效方法 (Yang 等,2014)。

生物活性分子的合成

对吲哚衍生物(如 2,2-双(6-溴-1H-吲哚-3-基)乙胺)的化学结构和合成路线的研究揭示了它们生物活性的见解,例如抗癌特性。了解化学结构与生物活性之间的关系对于开发新型治疗剂至关重要 (Burattini 等,2022)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse depending on the specific targets and pathways involved .

生化分析

Biochemical Properties

2-(4-Fluoro-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, 2-(4-Fluoro-1H-indol-3-yl)ethanamine may bind to serotonin receptors, modulating their activity and impacting serotonin signaling pathways .

Cellular Effects

The effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, 2-(4-Fluoro-1H-indol-3-yl)ethanamine can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal activity and function .

Molecular Mechanism

At the molecular level, 2-(4-Fluoro-1H-indol-3-yl)ethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context . Additionally, 2-(4-Fluoro-1H-indol-3-yl)ethanamine may inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(4-Fluoro-1H-indol-3-yl)ethanamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(4-Fluoro-1H-indol-3-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter activity and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

2-(4-Fluoro-1H-indol-3-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-(4-Fluoro-1H-indol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, 2-(4-Fluoro-1H-indol-3-yl)ethanamine can accumulate in specific tissues, such as the brain, where it exerts its effects.

属性

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDKAISCZLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610117 | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467452-26-2 | |

| Record name | 4-Fluoro-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467452-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1369701.png)